![molecular formula C7H7ClN2O B1480231 3-Chlor-5,8-dihydro-6H-pyrano[3,4-c]pyridazin CAS No. 2092407-39-9](/img/structure/B1480231.png)

3-Chlor-5,8-dihydro-6H-pyrano[3,4-c]pyridazin

Übersicht

Beschreibung

3-Chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine (3C5P) is an organic compound that is used as a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. It has been used in the synthesis of drugs such as ibuprofen, naproxen, and carbamazepine. 3C5P is also a useful building block for the synthesis of heterocyclic compounds, such as pyridazines, pyrimidines, and thiazines.

Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

Das Pyrano[3,4-c]pyridazin-Gerüst wurde als vielversprechende Struktur bei der Entwicklung von Antikrebsmitteln identifiziert. Forschungsergebnisse zeigen, dass Derivate dieser Verbindung eine signifikante Zytotoxizität gegenüber verschiedenen Krebszelllinien aufweisen. Beispielsweise haben verwandte Verbindungen potente Antikrebsaktivitäten mit niedrigen IC50-Werten gezeigt, was ihr Potenzial als Therapeutika in der Krebsbehandlung unterstreicht .

Wirkmechanismus

Target of Action

Similar compounds have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .

Mode of Action

It is known that similar compounds interact with their targets to exert their biological effects .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, leading to their diverse biological effects .

Result of Action

Related compounds have been found to exert a variety of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine in lab experiments include its low cost, availability, and ease of synthesis. Additionally, 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine is relatively stable and can be stored for long periods of time.

However, there are some limitations to using 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine in lab experiments. For example, the reaction of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine with a Lewis acid catalyst is slow and can be difficult to control. Additionally, 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine is a volatile compound and can be hazardous if not handled properly.

Zukünftige Richtungen

The potential future directions for 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis. Additionally, research into the mechanism of action of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine could lead to the development of more efficient and cost-effective synthesis methods. Furthermore, research into the potential toxicity of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine and its potential side-effects should also be conducted. Finally, further research into the potential applications of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine in other fields, such as agrochemicals and specialty chemicals, could lead to new and innovative products.

Biochemische Analyse

Biochemical Properties

3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context . Additionally, 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine can bind to certain proteins, altering their conformation and function, which can have downstream effects on various metabolic pathways.

Cellular Effects

The effects of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolism .

Molecular Mechanism

At the molecular level, 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. Additionally, this compound has been found to inhibit certain enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling pathways . These interactions can result in the modulation of cellular processes, including cell cycle progression, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine remains stable under specific conditions, but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, this compound has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine can influence its efficacy and toxicity, making it essential to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . The targeting signals and post-translational modifications that direct 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine to these compartments are essential for its biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-chloro-6,8-dihydro-5H-pyrano[3,4-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-7-3-5-1-2-11-4-6(5)9-10-7/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOZSWJXYKBRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

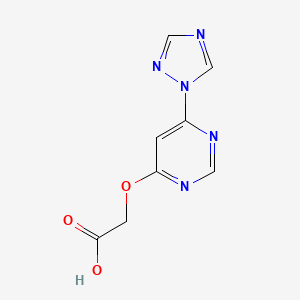

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480148.png)